molecular formula C12H10N2O2 B035416 2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl CAS No. 106833-86-7

2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl

Cat. No.: B035416
CAS No.: 106833-86-7
M. Wt: 214.22 g/mol
InChI Key: AMXXKKDYJXVVPY-UHFFFAOYSA-N
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Description

2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl is a bicyclic oxazole derivative featuring a partially saturated oxazole ring (4,5-dihydro) fused with a phenyl-substituted oxazole moiety.

Properties

CAS No.

106833-86-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C12H10N2O2/c1-2-4-9(5-3-1)11-14-8-10(16-11)12-13-6-7-15-12/h1-5,8H,6-7H2

InChI Key

AMXXKKDYJXVVPY-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3

Canonical SMILES

C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group and other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular formulas, and properties of 2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl with related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties & Applications Synthesis Highlights
2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl Bicyclic framework, phenyl at 2' position To be determined Potential chirality, rigid bicyclic system Not explicitly described
(S)-Diphenyl-4,5-dihydrooxazole Two phenyl groups, single oxazole ring C16H15NO High enantiomeric purity; used in chiral studies Derived from (S)-(+)-2-Phenylglycinol
2-(2'-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole Bromophenyl, dimethyl groups C12H14BrNO Organotin reactivity; polymerizable via Wurtz coupling Synthesized using triphenyltin reagents
2-Pentyl-4,5-diphenyloxazole Pentyl chain, fully aromatic oxazole C20H21NO Lipophilic; aromatic stacking interactions Commercial availability (CAS: 20662-96-8)
2,2'-(1,3-Propanediyl)bis[4,5-dihydro-4,4-dimethyloxazole] Dimeric structure, propane linker C13H22N2O2 Flexible linker; steric hindrance from dimethyl groups InChIKey: ZGQBEECCVBUKHE-UHFFFAOYSA-N

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromophenyl group in 2-(2'-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole enhances electrophilic substitution reactivity compared to the phenyl group in the target compound .
  • Polymerization Potential: Organotin-modified dihydrooxazoles () undergo polymerization via Wurtz coupling or Wilkinson catalyst methods, a feature unlikely in the phenyl-substituted target compound due to the absence of reactive Sn–C bonds .

Chirality and Enantioselectivity

  • (S)-Diphenyl-4,5-dihydrooxazole () demonstrates the importance of enantiomeric purity in chiral catalysis and pharmaceutical intermediates. The target compound’s bicyclic structure may similarly exhibit chirality, warranting asymmetric synthesis approaches .

Physicochemical Properties

  • Lipophilicity :
    • 2-Pentyl-4,5-diphenyloxazole () has high lipophilicity due to its pentyl chain, whereas the target compound’s dihydro group may enhance solubility in polar solvents .
  • Thermal Stability :
    • Dimeric oxazoles with propane linkers () show enhanced stability from cross-linked structures, a trait that could be mirrored in the bicyclic framework of the target compound .

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